molecular formula C21H30O5 B023653 15-Methoxypinusolidic acid CAS No. 769928-72-5

15-Methoxypinusolidic acid

Cat. No. B023653
M. Wt: 362.5 g/mol
InChI Key: OREKSZUASHFFQA-OBNOUSFBSA-N
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Description

15-Methoxypinusolidic acid is a labdane diterpene compound isolated from the leaves of Calocedrus microlepic . It has been found to induce apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression .


Molecular Structure Analysis

The molecular formula of 15-Methoxypinusolidic acid is C21H30O5 . Its molecular weight is 362.5 g/mol . The IUPAC name is (1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .


Physical And Chemical Properties Analysis

15-Methoxypinusolidic acid is a powder . Its molecular weight is 362.5 g/mol . Other physical and chemical properties are not detailed in the sources retrieved.

Scientific Research Applications

Plant Disease Control

  • Application Summary : Utilized as an antifungal agent in agriculture to control plant diseases like rice blast caused by Magnaporthe oryzae .
  • Methods of Application : Isolated from Platycladus orientalis, it’s applied to plants in the form of a methanol extract. The effective concentrations range from 100 to 200 μg/mL .
  • Results : It showed over 75% disease control efficacy at all concentrations tested, suggesting potential as a crop protection agent .

Adipocyte Differentiation Inhibition

  • Application Summary : Investigated for its role in suppressing adipocyte differentiation, which is crucial for obesity and metabolic disease research .
  • Results : Dose-dependent inhibition of adipocyte differentiation was observed, indicating its potential use in treating obesity-related disorders .

Neuroprotection

  • Application Summary : Explored for its neuroprotective effects against glutamate-induced neurotoxicity, which is relevant in various neurological disorders .
  • Results : Induced significant changes in gene expression related to the cell cycle pathway and apoptosis, suggesting therapeutic potential for CNS injuries .

Anti-inflammatory Functions

  • Application Summary : Studied for its anti-inflammatory properties, particularly in the context of suppressing nitric oxide generation by inhibiting inducible nitric oxide synthase .
  • Results : Demonstrated suppression of nitric oxide generation, highlighting its potential as an anti-inflammatory agent .

Apoptosis Induction

  • Application Summary : Analyzed for its ability to induce apoptosis in microglial cells, which is significant for understanding its role in cell cycle progression and potential therapeutic applications .
  • Results : Confirmed induction of apoptosis, presumably via inhibition of cell cycle progression .

Additional Applications

  • Application Summary : Beyond the specific applications mentioned, 15-Methoxypinusolidic acid has been isolated as a compound with potential therapeutic activities, including neuroprotection and anti-inflammatory effects .
  • Results : Demonstrated significant protective activity against glutamate-induced neurotoxicity in rat cortical cells, suggesting a broad spectrum of potential therapeutic applications .

Plant Disease Control

  • Application Summary : Utilized as an antifungal agent in agriculture to control plant diseases like rice blast caused by Magnaporthe oryzae .
  • Methods of Application : Isolated from Platycladus orientalis, it’s applied to plants in the form of a methanol extract. The effective concentrations range from 100 to 200 μg/mL .
  • Results : It showed over 75% disease control efficacy at all concentrations tested, suggesting potential as a crop protection agent .

Adipocyte Differentiation Inhibition

  • Application Summary : Investigated for its role in suppressing adipocyte differentiation, which is crucial for obesity and metabolic disease research .
  • Results : Dose-dependent inhibition of adipocyte differentiation was observed, indicating its potential use in treating obesity-related disorders .

Neuroprotection

  • Application Summary : Explored for its neuroprotective effects against glutamate-induced neurotoxicity, which is relevant in various neurological disorders .
  • Results : Induced significant changes in gene expression related to the cell cycle pathway and apoptosis, suggesting therapeutic potential for CNS injuries .

Anti-inflammatory Functions

  • Application Summary : Studied for its anti-inflammatory properties, particularly in the context of suppressing nitric oxide generation by inhibiting inducible nitric oxide synthase .
  • Results : Demonstrated suppression of nitric oxide generation, highlighting its potential as an anti-inflammatory agent .

Apoptosis Induction

  • Application Summary : Analyzed for its ability to induce apoptosis in microglial cells, which is significant for understanding its role in cell cycle progression and potential therapeutic applications .
  • Results : Confirmed induction of apoptosis, presumably via inhibition of cell cycle progression .

Additional Applications

  • Application Summary : Beyond the specific applications mentioned, 15-Methoxypinusolidic acid has been isolated as a compound with potential therapeutic activities, including neuroprotection and anti-inflammatory effects .
  • Results : Demonstrated significant protective activity against glutamate-induced neurotoxicity in rat cortical cells, suggesting a broad spectrum of potential therapeutic applications .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 15-Methoxypinusolidic acid . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While the specific future directions for research on 15-Methoxypinusolidic acid are not detailed in the sources retrieved, its potential therapeutic effects on CNS injuries and its anti-inflammatory properties suggest areas for further exploration .

properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREKSZUASHFFQA-OBNOUSFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Methoxypinusolidic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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